
2-amino-N-(3-chlorophenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-N-(3-chlorophenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide is a synthetic compound that has gained significant attention in the field of scientific research. This compound has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
作用机制
The mechanism of action of 2-amino-N-(3-chlorophenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or proteins that are involved in cancer cell growth or disease progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-amino-N-(3-chlorophenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide are still being studied. However, it has been suggested that this compound may have anti-cancer, anti-inflammatory, and anti-oxidant properties.
实验室实验的优点和局限性
One of the advantages of using 2-amino-N-(3-chlorophenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide in lab experiments is its potential as a tool for studying protein-protein interactions. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of 2-amino-N-(3-chlorophenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide. These include:
1. Further studies on the mechanism of action of this compound.
2. Development of more efficient synthesis methods for this compound.
3. Study of the potential applications of this compound in drug development.
4. Investigation of the potential toxicity of this compound and its effects on living organisms.
5. Study of the potential applications of this compound in the field of biochemistry.
Conclusion:
In conclusion, 2-amino-N-(3-chlorophenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide is a synthetic compound that has gained significant attention in the field of scientific research. This compound has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. While the mechanism of action and biochemical and physiological effects of this compound are still being studied, it has shown potential as a tool for studying protein-protein interactions and as a potential drug target for various diseases. Further studies on this compound are needed to fully understand its potential applications and limitations.
合成方法
The synthesis method of 2-amino-N-(3-chlorophenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide involves the reaction of 3,4-dimethylbenzoyl chloride with 3-chlorophenylamine to form 3-chlorophenyl-3,4-dimethylbenzoic acid. This acid is then reacted with indoline-1-carboxylic acid to form the desired compound.
科学研究应用
2-amino-N-(3-chlorophenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide has been studied for its potential applications in various fields. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. In pharmacology, this compound has been studied for its potential as a drug target for various diseases. In biochemistry, this compound has been studied for its potential as a tool for studying protein-protein interactions.
属性
IUPAC Name |
2-amino-N-(3-chlorophenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O2/c1-14-9-10-16(12-15(14)2)23(29)22-21(26)20(19-8-3-4-11-28(19)22)24(30)27-18-7-5-6-17(25)13-18/h3-13H,26H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYKECGINILHQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC(=CC=C4)Cl)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(3-chlorophenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]acetonitrile](/img/structure/B2972717.png)
![N-(3-nitro-5-phenoxyphenyl)-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2972719.png)
![(1-(2-fluorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2972721.png)
![Methyl 2-[2-(cyclohexanecarbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2972724.png)
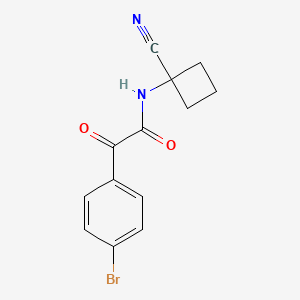
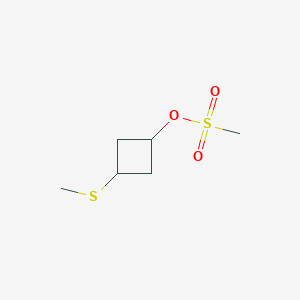
![2-(3-fluoro-4-methoxybenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2972727.png)
![1-chloro-N-(2-{[(oxolan-2-yl)methyl]carbamoyl}phenyl)isoquinoline-3-carboxamide](/img/structure/B2972728.png)
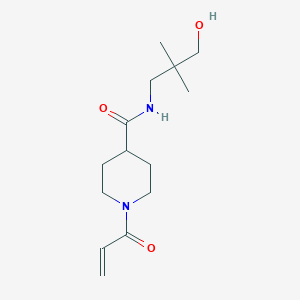
![(2E)-3-(dimethylamino)-1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2972731.png)
![2-morpholino-N-(thiophen-2-ylmethyl)-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide](/img/structure/B2972733.png)
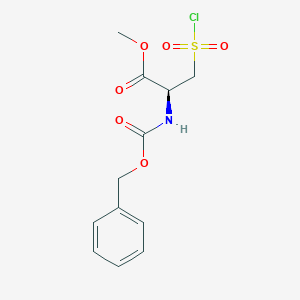
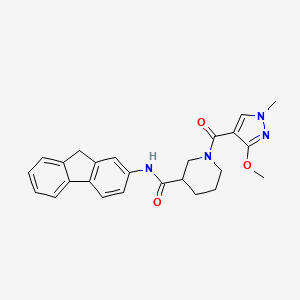
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4,5-triethoxybenzamide](/img/structure/B2972737.png)